molecular formula C8H6FNO2 B6226454 (6-fluoro-1,2-benzoxazol-3-yl)methanol CAS No. 1824320-96-8

(6-fluoro-1,2-benzoxazol-3-yl)methanol

Cat. No. B6226454
CAS RN: 1824320-96-8
M. Wt: 167.1
InChI Key:
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Description

“(6-fluoro-1,2-benzoxazol-3-yl)methanol” is a chemical compound that is part of the chemical class of benzisoxazole derivatives . It is an important intermediate product in the synthesis of paliperidone , which is the primary active metabolite of the older antipsychotic risperidone .


Synthesis Analysis

The synthesis of N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives, which includes “(6-fluoro-1,2-benzoxazol-3-yl)methanol”, has been described using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of “(6-fluoro-1,2-benzoxazol-3-yl)methanol” can be represented by the InChI code: 1S/C8H7FN2O.ClH/c9-5-1-2-6-7 (4-10)11-12-8 (6)3-5;/h1-3H,4,10H2;1H .

Mechanism of Action

While the specific mechanism of action for “(6-fluoro-1,2-benzoxazol-3-yl)methanol” is not mentioned, it is part of the synthesis of paliperidone . Paliperidone’s therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (6-fluoro-1,2-benzoxazol-3-yl)methanol involves the reaction of 6-fluoro-2-nitrophenol with methanol in the presence of a reducing agent to form the corresponding benzoxazole intermediate, which is then reduced to the final product using a metal hydride reducing agent.", "Starting Materials": [ "6-fluoro-2-nitrophenol", "methanol", "reducing agent", "metal hydride reducing agent" ], "Reaction": [ "Step 1: 6-fluoro-2-nitrophenol is dissolved in methanol and a reducing agent such as sodium borohydride or lithium aluminum hydride is added to the solution.", "Step 2: The reaction mixture is stirred at room temperature or heated under reflux until the nitro group is reduced to an amine group, forming the corresponding benzoxazole intermediate.", "Step 3: The benzoxazole intermediate is then reduced to the final product using a metal hydride reducing agent such as lithium aluminum hydride or sodium borohydride.", "Step 4: The reaction mixture is quenched with water and the product is extracted using an organic solvent such as ethyl acetate or dichloromethane.", "Step 5: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the final product, (6-fluoro-1,2-benzoxazol-3-yl)methanol." ] }

CAS RN

1824320-96-8

Product Name

(6-fluoro-1,2-benzoxazol-3-yl)methanol

Molecular Formula

C8H6FNO2

Molecular Weight

167.1

Purity

95

Origin of Product

United States

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